molecular formula C32H35ClN4O4 B2971639 N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899908-88-4

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2971639
CAS No.: 899908-88-4
M. Wt: 575.11
InChI Key: LTHWTDWSVBLZJO-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative characterized by a 4-chlorophenethyl benzamide moiety and a dipropylamino-substituted acetamide group attached to the quinazolinone core. Quinazolinones are widely studied for their diverse pharmacological activities, including anticonvulsant, anticancer, and kinase inhibition properties .

Properties

CAS No.

899908-88-4

Molecular Formula

C32H35ClN4O4

Molecular Weight

575.11

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C32H35ClN4O4/c1-3-19-35(20-4-2)29(38)22-36-28-8-6-5-7-27(28)31(40)37(32(36)41)21-24-9-13-25(14-10-24)30(39)34-18-17-23-11-15-26(33)16-12-23/h5-16H,3-4,17-22H2,1-2H3,(H,34,39)

InChI Key

LTHWTDWSVBLZJO-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 4 chlorophenethyl 4 1 2 dipropylamino 2 oxoethyl 2 4 dioxo 1 2 dihydroquinazolin 3 4H yl methyl benzamide\text{N 4 chlorophenethyl 4 1 2 dipropylamino 2 oxoethyl 2 4 dioxo 1 2 dihydroquinazolin 3 4H yl methyl benzamide}

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit the following activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific kinases involved in cell proliferation and survival .
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it is hypothesized that this compound may influence neurotransmitter systems, potentially impacting mood and behavior .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds. For this compound, key findings include:

  • Substituent Variations : Modifications at specific positions on the quinazoline scaffold have been shown to enhance inhibitory potency against NAPE-PLD. For instance, replacing larger substituents with smaller ones increased both potency and selectivity .
  • Lipophilicity and Potency : The balance between hydrophilicity and lipophilicity is critical; compounds with optimal lipophilic characteristics tend to demonstrate better cellular uptake and bioavailability .

Case Studies

Several studies provide insight into the biological activity of similar compounds:

  • Study 1 : A derivative with a similar structure was tested for its ability to modulate emotional behavior in animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages .
  • Study 2 : Another study explored the anticancer potential of quinazoline derivatives. The results showed that modifications leading to increased potency resulted in significant tumor growth inhibition in xenograft models .

Data Tables

Below are summarized data points from relevant studies:

CompoundTarget EnzymeIC50 (µM)Biological Activity
Compound ANAPE-PLD0.5Inhibitor
Compound BPlk10.8Anticancer
Compound CUnknown0.3Neuroactive

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural comparisons with analogs from the literature are summarized below:

Table 1: Structural and Pharmacological Comparison of Quinazolinone Derivatives
Compound Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~602.1 (calculated) 4-Chlorophenethyl, dipropylamino, benzamide Hypothesized anticonvulsant/EGFR inhibition*
8a (2-chlorophenylpiperazine derivative) - 2-Chlorophenylpiperazine, phenoxymethyl Anticonvulsant (ED₅₀: 251 mg/kg)
5–19 (sulfonamide-thioacetamide series) ~450–550 Sulfamoylphenyl, thioacetamide EGFR/HER2 inhibition (IC₅₀: <1 μM)
Compound A1 589.1 Bicycloheptyl, isopropyl KCNQ2/3 channel modulation
Example 53 (fluoro-benzamide) 589.1 Fluoro substituents, isopropylbenzamide Undisclosed
4a (methoxy-sulfonamide) - Phenylamino, methoxy, sulfonamide Anticancer (apoptosis induction)

*Activity inferred from structural analogs.

Key Differences and Implications

Piperazine derivatives, however, exhibit higher polarity, which may limit CNS uptake . Benzamide vs. Sulfonamide: The target compound’s benzamide group differs from sulfonamide-based EGFR inhibitors (e.g., 5–19). Sulfonamides often exhibit stronger hydrogen bonding with kinase active sites, while benzamides may prioritize alternative binding interactions .

Molecular Weight and Pharmacokinetics :

  • The target compound’s estimated molecular weight (~602.1 g/mol) exceeds that of smaller anticonvulsant derivatives (e.g., 8a , ~450 g/mol) but aligns with kinase-targeted agents (e.g., 5–19 ). Higher molecular weight may reduce oral bioavailability but improve target affinity .

Biological Activity Trends :

  • Anticonvulsant Activity : Compounds like 8a and N-[(2,4-dichlorophenyl)methyl] derivatives (ED₅₀: 251–457 mg/kg) highlight the role of halogenated aryl groups in seizure suppression . The target compound’s 4-chlorophenethyl group may confer similar efficacy.
  • Kinase Inhibition : Sulfonamide-thioacetamide derivatives (5–19 ) inhibit EGFR/HER2 at sub-micromolar concentrations, suggesting that the target compound’s benzamide group could be optimized for kinase selectivity .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The compound can be synthesized using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between carboxylic acid derivatives and amines. For example, coupling reactions under mild conditions (25°C, pH 5) yield stable intermediates, as validated by IR, ¹H-NMR, and elemental analysis . Solvent choice (e.g., DMF) and stoichiometric ratios of reagents are critical for optimizing yield.

Q. Which spectroscopic techniques are essential for structural validation?

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1627 cm⁻¹, aromatic C=C at ~1435 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms proton environments (e.g., aromatic protons, dipropylamino methyl groups) and carbon backbone .
  • Mass spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns .

Q. How are fluorescence properties optimized for analytical applications?

Fluorescence intensity is maximized at pH 5 and 25°C, with λex 340 nm and λem 380 nm. Stability is maintained over time, and parameters like LOD (0.2691 mg/L) and LOQ (0.898 mg/L) are determined using calibration curves .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity (e.g., anticonvulsant effects)?

Substitutions on the quinazolinone core (e.g., halogenation or alkylation) improve interactions with biological targets like GABA receptors. Docking studies reveal that benzyl and dichlorophenyl groups enhance binding affinity to enzyme active sites, as seen in derivatives with ED50 values < 50 mg/kg in rodent models .

Q. What methodological challenges arise in analyzing contradictory spectroscopic data?

Discrepancies in NMR splitting patterns or IR peak shifts may stem from tautomerism or solvent polarity. For example, keto-enol tautomerism in the quinazolinone moiety can alter proton environments. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to resolve dynamic effects .

Q. How do computational methods (e.g., DFT) support crystallographic and electronic studies?

DFT calculations predict lattice energies and hydrogen-bonding networks, aligning with X-ray crystallography data for analogs like 4-(dimethylamino)benzohydrazide. These models guide synthetic routes by identifying stable conformers and reactive sites .

Q. What strategies mitigate low yields in domino synthesis reactions?

Optimize reaction time and catalyst loading (e.g., I2/TBHP systems) to promote tandem cyclization-amide coupling. For example, 2-(2,4-dioxoquinazolin-3-yl)-N-aryl benzamides achieve >70% yield at 80°C in DMSO .

Q. How are biochemical pathways (e.g., bacterial proliferation) targeted by analogs?

Trifluoromethyl-containing derivatives inhibit bacterial PPTase enzymes, disrupting acyl carrier protein synthesis. Structure-activity relationship (SAR) studies prioritize lipophilicity (logP >3) and hydrogen-bond donors for dual-target inhibition .

Methodological Tables

Q. Table 1. Fluorescence Optimization Parameters

ParameterOptimal ValueImpact on Intensity
pH5Maximizes stability
Temperature (°C)25Reduces quenching
SolventEthanolEnhances λem
Reference

Q. Table 2. Key Synthetic Derivatives and Bioactivity

Derivative StructureBioactivity (IC50)TargetReference
6-Fluoro-quinazolinone12 µM (GABA modulation)CNS receptors
Trifluoromethyl-pyridinyl8 µM (PPTase inhibition)Bacterial enzymes

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